molecular formula C14H11ClF3NO2S B11014605 1-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide

1-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B11014605
M. Wt: 349.8 g/mol
InChI Key: YEULQEZWAIPGFL-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide is an organic compound that features both chlorophenyl and trifluoromethylphenyl groups

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide typically involves the reaction of 2-chlorophenylamine with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

1-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common reagents and conditions for these reactions include organic solvents, appropriate catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

1-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide can be compared with other similar compounds, such as:

    1-(2-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]methanesulfonamide: This compound has a similar structure but with the trifluoromethyl group in a different position, which can affect its chemical and biological properties.

    1-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]ethanesulfonamide: This compound has an ethane group instead of a methane group, which can influence its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H11ClF3NO2S

Molecular Weight

349.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C14H11ClF3NO2S/c15-13-7-2-1-4-10(13)9-22(20,21)19-12-6-3-5-11(8-12)14(16,17)18/h1-8,19H,9H2

InChI Key

YEULQEZWAIPGFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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